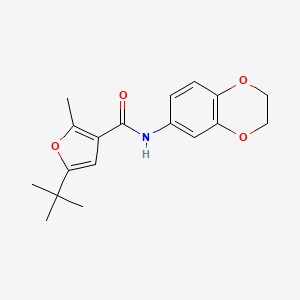

![molecular formula C24H27N7O B5504788 3-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5504788.png)

3-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of molecules that feature complex heterocyclic frameworks. Such molecules are of interest due to their potential biological activities and their roles in drug development, though specific applications outside of this scope are not detailed here to adhere to your requirements.

Synthesis Analysis

The synthesis of complex indole derivatives, including those similar to the molecule , often involves multi-step synthetic pathways. Techniques may include the formation of imidazo[4′,5′:3,4]pyrido[2,3-b]indole rings through reactions of 2,3-disubstituted indoles with N,N-dimethylguanidine, leading to various imidazole derivatives (Molina, Fresneda, Sánz, Foces-Foces, & Arellano, 1998). Other relevant synthetic routes involve one-pot synthesis techniques, like the creation of 3,10-dihydro-2H-1,3-oxazepino[7,6-b]indoles via 1,4-dipolar cycloaddition reactions (Sammor, Hussein, Awwadi, & El-Abadelah, 2018).

Molecular Structure Analysis

The structure of similar indole derivatives has been elucidated through methods like X-ray crystallography, revealing the spatial arrangement of atoms within the molecule and the presence of various functional groups that contribute to its reactivity and potential interaction with biological targets. For example, studies have detailed the crystal and molecular structures of derivatives to understand their conformation and chemical behavior (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Indole derivatives engage in a variety of chemical reactions, including N-H functionalization, which is pivotal for creating diverse heterocyclic scaffolds. Such reactions are crucial for the functional diversification of the indole core, leading to the synthesis of compounds with potential pharmacological activities (Rao, Shajan, & Reddy, 2019).

Physical Properties Analysis

The physical properties of these molecules, such as solubility, melting point, and crystalline structure, are influenced by their molecular framework and substituents. These properties are essential for determining the compound's suitability for further development in various applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are determined by the compound's structure. For instance, the presence of imidazole and indole rings in the molecule contributes to its potential as a ligand for biological receptors, affecting its binding affinity and selectivity (Nirogi et al., 2012).

Scientific Research Applications

Receptor Binding Affinity and Selectivity

Research has shown that certain indole derivatives exhibit high affinity and selectivity for serotonin 5-HT2 receptors, while demonstrating low affinity for dopamine D2 receptors and alpha 1 adrenoceptors. These compounds have been synthesized and evaluated for their potential as centrally acting serotonin 5-HT2 antagonists. This selectivity suggests potential therapeutic applications in disorders where serotonin receptors play a key role (Andersen et al., 1992).

Synthesis Methodologies

The one-pot synthesis of novel heterocycles, such as 3,10-dihydro-2H-1,3-oxazepino[7,6-b]indoles, via a three-component 1,4-dipolar cycloaddition reaction, represents an innovative approach in the synthesis of complex indole derivatives. This method highlights the versatility and potential of indole and related compounds in medicinal chemistry and drug design (Sammor et al., 2018).

Antiproliferative Activity

Indole derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. This research suggests that certain modifications of the indole structure can enhance anticancer activity, making these compounds potential candidates for further development as anticancer agents (Mallesha et al., 2012).

Antioxidant Activity

The ultrasound-assisted synthesis of 3-selanyl-1H-indole and 3-selanylimidazo[1,2-a]pyridine derivatives and their evaluation for antioxidant activity demonstrate the potential of indole derivatives in reducing oxidative stress. This is significant for conditions where oxidative damage is a contributing factor (Vieira et al., 2017).

Antimycobacterial Activity

Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed, synthesized, and evaluated for their antimycobacterial activity. These compounds show considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Lv et al., 2017).

properties

IUPAC Name |

1-[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-(1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O/c1-16-17(2)31(15-26-16)23-13-22(27-18(3)28-23)29-8-10-30(11-9-29)24(32)12-19-14-25-21-7-5-4-6-20(19)21/h4-7,13-15,25H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUFGXWTZGXMFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-6-[phenyl(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B5504706.png)

![N-{2-[3-(aminocarbonyl)piperidin-1-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5504709.png)

![N-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5504727.png)

![4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5504736.png)

![2-(4-fluorophenyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5504737.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504742.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5504757.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504761.png)

![3-(1H-imidazol-2-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5504768.png)

![8-(3-cyclohexen-1-ylcarbonyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5504770.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5504807.png)

![2'-[(isobutylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5504814.png)